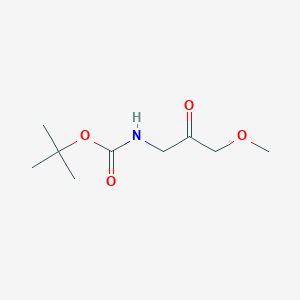

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate

Description

tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and an oxopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

tert-butyl N-(3-methoxy-2-oxopropyl)carbamate |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h5-6H2,1-4H3,(H,10,12) |

InChI Key |

XEJRFJHZCMZFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methoxy-2-oxopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.

Major Products Formed:

Oxidation: Formation of tert-Butyl N-(3-oxopropyl)carbamate.

Reduction: Formation of tert-Butyl N-(3-hydroxypropyl)carbamate.

Substitution: Formation of various substituted carbamates depending on the electrophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the synthesis of bioactive molecules .

Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds and as a prodrug to improve the bioavailability of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors and modulate signal transduction pathways .

Comparison with Similar Compounds

- tert-Butyl N-(3-oxopropyl)carbamate

- tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate

- tert-Butyl N-(2-methyl-3-oxopropyl)carbamate

Uniqueness: tert-Butyl N-(3-methoxy-2-oxopropyl)carbamate is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research, as it can undergo a variety of chemical transformations and serve as a versatile intermediate .

Biological Activity

Tert-butyl N-(3-methoxy-2-oxopropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-methoxy-2-oxopropyl group. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming stable adducts.

- Receptor Modulation : It can also interact with various receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound shows potential against various microbial strains, indicating its utility in treating infections.

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities, making it a candidate for inflammatory disease treatments.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | Reduction in inflammatory markers |

Structure-Activity Relationship (SAR)

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Carbamate and methoxy groups | Anticancer, antimicrobial |

| Tert-butyl (3-amino-3-oxopropyl)carbamate | Amino group present | Enzyme inhibition |

| Tert-butyl N-(3-hydroxypropyl)carbamate | Hydroxyl group present | Enhanced anti-inflammatory |

Case Studies

Several studies have explored the biological effects of this compound.

-

Study on Anticancer Properties :

- Objective : To evaluate the compound's effect on cancer cell lines.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.

-

Antimicrobial Evaluation :

- Objective : Assess the antimicrobial efficacy against common pathogens.

- Methodology : Disc diffusion method was employed against bacterial strains.

- Results : The compound demonstrated notable inhibition zones, suggesting effective antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.